molecular formula C13H16ClNO B6618982 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride CAS No. 197504-22-6

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride

Cat. No.: B6618982
CAS No.: 197504-22-6
M. Wt: 237.72 g/mol
InChI Key: YYVTZOHRMXEULV-UHFFFAOYSA-N
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Description

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride is a chemical compound with the molecular formula C13H15NO·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthalene ring, which is a polycyclic aromatic hydrocarbon, attached to a propan-1-amine group via an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride typically involves the reaction of 2-naphthol with 3-chloropropan-1-amine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-naphthol attacks the carbon atom of the 3-chloropropan-1-amine, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the naphthalene ring to tetrahydronaphthalene derivatives.

    Substitution: The amine group can undergo substitution reactions with various electrophiles to form substituted amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Tetrahydronaphthalene derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new pharmaceuticals.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(naphthalen-2-yloxy)propan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Propranolol Hydrochloride: A beta-blocker used in the treatment of hypertension and anxiety.

    Duloxetine Hydrochloride: An antidepressant used in the treatment of major depressive disorder and generalized anxiety disorder.

    Naphthalen-1-ylpropan-1-amine Hydrochloride: A compound with similar structural features but different biological activities.

Uniqueness

3-(naphthalen-2-yloxy)propan-1-amine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring provides aromatic stability, while the propan-1-amine group allows for various chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

3-naphthalen-2-yloxypropan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c14-8-3-9-15-13-7-6-11-4-1-2-5-12(11)10-13;/h1-2,4-7,10H,3,8-9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVTZOHRMXEULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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